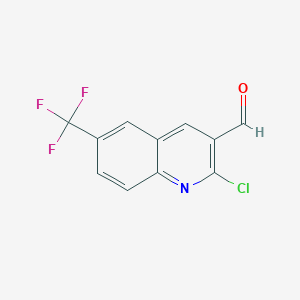

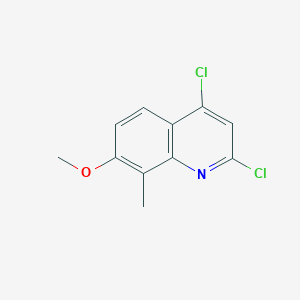

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde

Overview

Description

“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves the application of the Vilsmeier–Haack reaction . For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can afford the respective 2-chloro-3-cyanoquinoline .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinolinyl fused-ring system . The formyl group is slightly bent out of the plane of the fused ring system .

Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH4 in THF yields the desired (2-chloroquinolin-3-yl)methanamine .

Scientific Research Applications

Synthesis and Chemical Applications

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. Its reactivity has been harnessed for the synthesis of quinoline ring systems, contributing significantly to the development of fused or binary heterocyclic systems with potential biological activities. Recent advances have highlighted its applications in the synthesis of chromenes and quinolines, underlining its role in medicinal chemistry as a precursor for developing valuable heterocycles (Hamama et al., 2018). Furthermore, its derivatives have been explored for their potential in creating new scaffolds through the Vilsmeyer-Haack reaction, indicating its versatility in organic synthesis (Rocha et al., 2020).

Corrosion Inhibition

The compound has shown promise in the field of materials science, particularly in corrosion inhibition. Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their ability to adsorb onto metal surfaces and protect against dissolution makes them valuable in extending the lifespan of metal components in industrial settings. This application is supported by both experimental results and theoretical models, showcasing the compound's potential in creating more efficient and sustainable corrosion inhibitors (Lgaz et al., 2017).

Biological and Antioxidant Activities

The antioxidant properties of quinoline derivatives, including those derived from this compound, have been explored with promising results. These compounds have exhibited significant radical scavenging activities, indicating their potential in developing treatments or supplements aimed at combating oxidative stress-related diseases. The synthesis and evaluation of these derivatives highlight the compound's importance in discovering new antioxidant agents (Subashini et al., 2010).

Antimicrobial and Antimalarial Agents

Research into the antimicrobial and antimalarial activities of derivatives of this compound has yielded valuable insights. Novel quinoline-based triazoles synthesized from this compound have demonstrated significant antimicrobial and antimalarial effects, underscoring the potential for developing new therapeutic agents against infectious diseases. This application is crucial in the ongoing fight against drug-resistant strains of bacteria and malaria parasites (Parthasaradhi et al., 2015).

Mechanism of Action

Safety and Hazards

“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its biological activity and must be taken into account when designing experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, can also impact its metabolic fate and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, affecting gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular respiration and energy production .

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)